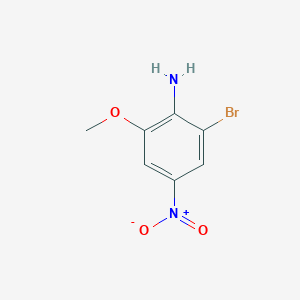
2-溴-6-甲氧基-4-硝基苯胺
概述
描述
2-Bromo-6-methoxy-4-nitroaniline is a chemical compound with the molecular formula C7H7BrN2O3 and a molecular weight of 247.05 . It is typically a white to yellow to brown powder or crystals .
Synthesis Analysis
The synthesis of 2-Bromo-6-methoxy-4-nitroaniline can be achieved through a multistep process. The reaction conditions involve bromine and acetic acid at 20°C for approximately 1.17 hours . Direct bromination of aniline produces a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products .Molecular Structure Analysis
The InChI code for 2-Bromo-6-methoxy-4-nitroaniline is 1S/C7H7BrN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 . The InChI key is FYCRRMSGEDGSFS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Bromo-6-methoxy-4-nitroaniline is a white to yellow to brown powder or crystals . The storage temperature is room temperature .科学研究应用
Optical Applications
The compound 2-Bromo-6-methoxy-4-nitroaniline shares structural similarities with 4-methoxy-2-nitroaniline and 2-methoxy-4-nitroaniline, which have been used in the growth of organic single crystals for optical applications . These crystals have been analyzed for their optical properties and found to have high-intensity emission peaks, making them suitable for use in photonic applications .
Nonlinear Optics
Organic nonlinear optic (NLO) materials are of great interest due to their potential applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry . The compound 2-Bromo-6-methoxy-4-nitroaniline, being an aromatic compound with a delocalized pi-electron cloud, could be a promising candidate for such applications .
Synthesis of CK2 Inhibitors
4-Bromo-2-methyl-6-nitroaniline, a compound structurally similar to 2-Bromo-6-methoxy-4-nitroaniline, has been used in the design and synthesis of CK2 inhibitors . CK2 inhibitors are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Docking Studies
The compound 2-Bromo-6-methoxy-4-nitroaniline could potentially be used in docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome . Docking studies are a key part of drug discovery and development processes.
Dyeing Processes
2-Methoxy-4-nitroaniline, a compound similar to 2-Bromo-6-methoxy-4-nitroaniline, is used in dyeing processes in the textile industry . Given the structural similarity, 2-Bromo-6-methoxy-4-nitroaniline could potentially have similar applications.
Synthesis of Azo Dyes and Pigment Yellow 74
2-Methoxy-4-nitroaniline is used as an intermediate in the synthesis of azo dyes and Pigment Yellow 74 . These compounds have wide applications in industries such as printing, emulsion paints, toy enamels, and traffic paints . It’s plausible that 2-Bromo-6-methoxy-4-nitroaniline could be used in a similar manner.
安全和危害
属性
IUPAC Name |
2-bromo-6-methoxy-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLWEPIKPMUYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427771 | |
| Record name | 2-bromo-6-methoxy-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxy-4-nitroaniline | |
CAS RN |
16618-66-9 | |
| Record name | 2-bromo-6-methoxy-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

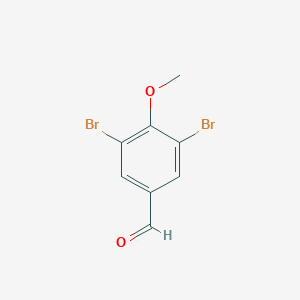
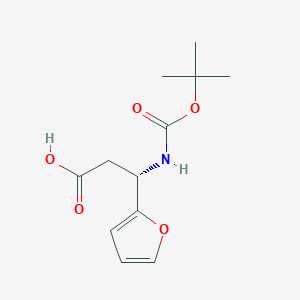
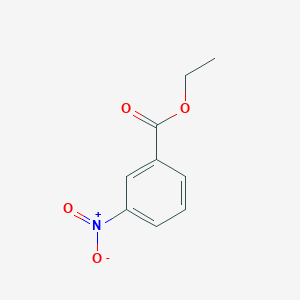
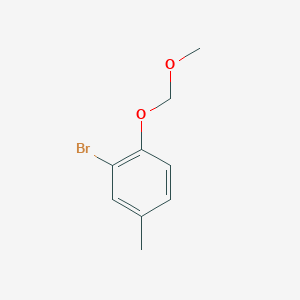
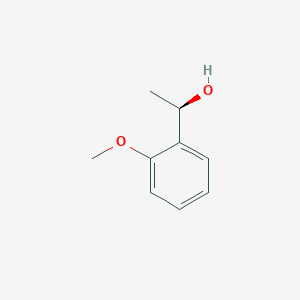
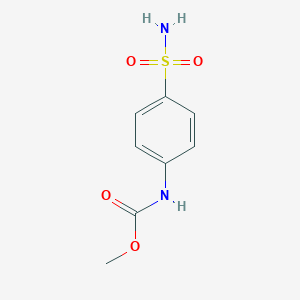
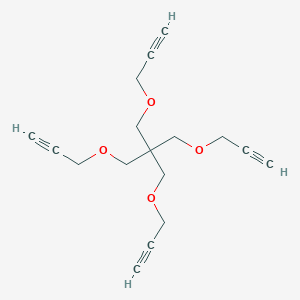
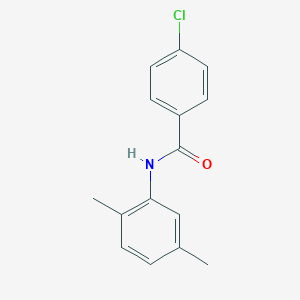
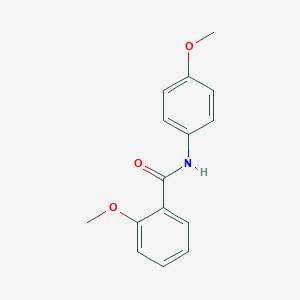
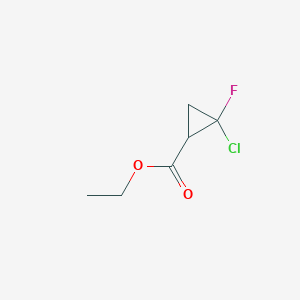
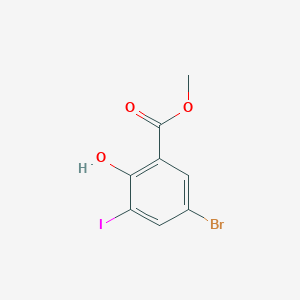
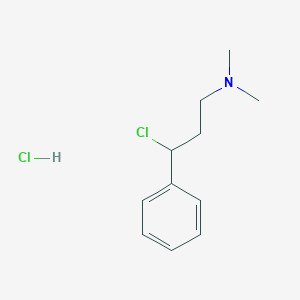
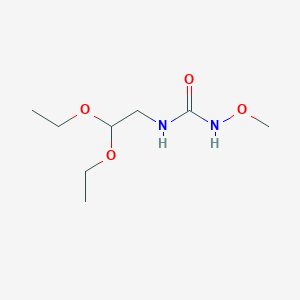
![Spiro[4.5]decane-8-carboxylic acid](/img/structure/B172430.png)